molecular formula C13H12N6O2 B2971333 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034332-41-5

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Katalognummer: B2971333
CAS-Nummer: 2034332-41-5
Molekulargewicht: 284.279
InChI-Schlüssel: HQTIAVQCOMZJGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical entity, 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide, is a synthetic heteroaryl carboxamide designed for research applications in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged pharmacophores: an isoxazole carboxamide and a pyridyl-substituted 1,2,3-triazole. The isoxazole scaffold is a recognized structural component in immunomodulating agents , while the N-((pyridin-3-yl)methyl)heteroaryl-carboxamide motif is a key feature in potent and selective inhibitors of serine proteases like plasma kallikrein . The 1,2,3-triazole ring, often formed via click chemistry, is widely exploited in chemical biology for its bioisosteric properties and potential to engage in hydrogen bonding and dipole interactions within enzyme active sites . Consequently, this compound is of significant research value for investigating novel therapeutic targets, particularly in the development of protease inhibitors and the modulation of intracellular signaling pathways. Its mechanism of action is anticipated to involve high-affinity binding to specific enzymatic targets, potentially disrupting protein-protein interactions or signal transduction cascades, making it a valuable tool for probing disease mechanisms in a laboratory setting.

Eigenschaften

IUPAC Name

5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-9-6-12(17-21-9)13(20)15-7-10-8-19(18-16-10)11-2-4-14-5-3-11/h2-6,8H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTIAVQCOMZJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves the reaction of isoxazole derivatives with pyridine and triazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compounds. For instance, the IR spectrum might show characteristic peaks corresponding to functional groups present in the molecule, while NMR can provide information about the hydrogen and carbon environments within the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria using methods such as broth dilution and spread plate techniques.

Table 1: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLMinimum Bactericidal Concentration (MBC) µg/mL
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Bacillus cereus7.815.6
Listeria monocytogenes31.2562.5
Pseudomonas aeruginosa62.5125

The compound exhibited notable activity against Bacillus cereus and Staphylococcus aureus , with MIC values lower than those of standard antibiotics like Oxytetracycline, indicating its potential as a novel antimicrobial agent .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the triazole ring is particularly important as it is known to inhibit enzymes involved in ergosterol biosynthesis in fungi, which may also extend to similar mechanisms in bacteria.

Case Studies

A recent study evaluated the efficacy of various derivatives of triazole compounds, including our target compound, against a panel of bacterial strains. The results indicated that modifications to the isoxazole and triazole moieties could enhance antimicrobial potency. For example, derivatives with additional electron-withdrawing groups showed improved activity against resistant strains .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

This compound is of interest for its potential biological activities, particularly its antimicrobial properties. Research has explored its synthesis, characterization, and mechanisms of action.

Synthesis and Characterization
The synthesis of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves reacting isoxazole derivatives with pyridine and triazole moieties. The structure of the synthesized compounds is confirmed through characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). IR spectra may reveal characteristic peaks corresponding to functional groups, while NMR can provide information on hydrogen and carbon environments within the compound.

Antimicrobial Activity
Recent studies highlight the antimicrobial potential of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria using methods like broth dilution and spread plate techniques.

The compound exhibits notable activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like Oxytetracycline, suggesting its potential as a novel antimicrobial agent. The proposed mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The triazole ring is crucial, as it inhibits enzymes involved in ergosterol biosynthesis in fungi, potentially extending to similar mechanisms in bacteria.

Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLMinimum Bactericidal Concentration (MBC) µg/mL
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Bacillus cereus7.815.6
Listeria monocytogenes31.2562.5
Pseudomonas aeruginosa62.5125

Case Studies
A study evaluated the efficacy of triazole derivatives, including 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide, against a panel of bacterial strains. Results indicated that modifications to the isoxazole and triazole moieties could enhance antimicrobial potency. Derivatives with additional electron-withdrawing groups showed improved activity against resistant strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis, and physicochemical properties.

Substituent Effects and Molecular Geometry

  • Target Compound vs. Pyrazole Carboxamides (): The target compound’s triazole-pyridinylmethyl substituent contrasts with phenyl, chlorophenyl, or fluorophenyl groups in compounds 3a–3e (). This difference may influence bioavailability or binding to targets with polar active sites. For example, compound 3d (4-fluorophenyl-substituted) exhibits a higher melting point (181–183°C) than 3a (133–135°C), suggesting that electron-withdrawing groups (e.g., F, Cl) increase crystalline stability . The pyridinyl group in the target compound could similarly enhance packing efficiency via hydrogen bonding.
  • Comparison with Thiazole Analogs (): The crystal structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () reveals a planar isoxazole-thiazole system stabilized by intramolecular hydrogen bonds (N–H···N).

Spectroscopic and Analytical Data

  • NMR and MS Profiles:
    The methyl group on the isoxazole ring in the target compound would resonate near δ 2.6 ppm in ^1H-NMR, as seen in analogs like 3a (δ 2.66 ppm, 3H) and 3c (δ 2.42–2.66 ppm). The pyridinyl protons are expected to appear as multiplet signals between δ 7.2–8.5 ppm, overlapping with triazole and aromatic carboxamide protons .

  • Mass Spectrometry:
    The molecular ion [M+H]+ for the target compound can be estimated at ~330–350 Da based on analogs (e.g., 3a: 403.1 Da; 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide: 238.2 Da) .

Data Tables

Table 1: Comparison of Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₅H₁₃N₇O₂ ~339.3 Not reported Not reported Pyridinyl-triazolylmethyl
3a () C₂₁H₁₅ClN₆O 403.1 133–135 68 Phenyl
3d () C₂₁H₁₄ClFN₆O 421.0 181–183 71 4-Fluorophenyl
5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide () C₈H₇N₃O₂S 209.2 Not reported Not reported Thiazol-2-yl

Q & A

Q. What synthetic methodologies are optimal for preparing 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF, with triethylamine as a base. Key steps include:

  • Stirring intermediates (e.g., pyrazole or isoxazole derivatives) with EDCI/HOBt for 30 minutes at room temperature.
  • Adding the second reactant (e.g., pyridinyl-triazole derivatives) and monitoring progress via TLC.
  • Purification via preparative TLC and recrystallization (ethanol or chloroform) . Yields typically range from 62–71%, with purity confirmed by NMR, MS, and elemental analysis.

Q. How should researchers characterize the compound’s structural integrity and purity?

Standard characterization includes:

  • 1H/13C-NMR spectroscopy : To confirm substituent positions and integration ratios (e.g., pyridinyl protons at δ 7.4–8.1 ppm, triazole protons at δ 8.1–8.2 ppm) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • Elemental analysis : For C, H, N content (deviations < 0.5% indicate purity) . Advanced methods like single-crystal XRD (e.g., CCDC 2169899) resolve stereoelectronic effects in analogues .

Q. What solvents and reaction conditions stabilize intermediates during synthesis?

  • DMF is preferred for coupling reactions due to its polar aprotic nature and compatibility with EDCI/HOBt .
  • Acidic/basic workup (0.2 M HCl, 2 M NaOH) removes unreacted starting materials.
  • Avoid prolonged exposure to moisture or high temperatures to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases or receptors). For analogues, pyridinyl-triazole motifs show π-π stacking with aromatic residues, while the isoxazole ring contributes to hydrophobic interactions .
  • Reaction path searches : Quantum chemical calculations (e.g., DFT) optimize reaction conditions by identifying low-energy transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across structural analogues?

  • SAR studies : Compare substituent effects. For example:
  • Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhance metabolic stability but may reduce solubility .
  • Methyl groups on isoxazole improve lipophilicity, correlating with membrane permeability in cell-based assays .
    • In vitro ADME profiling : Assess solubility (e.g., shake-flask method), plasma protein binding, and CYP450 inhibition to contextualize divergent activity .

Q. How can researchers integrate high-throughput screening (HTS) with synthetic workflows?

  • Parallel synthesis : Use automated platforms to generate libraries of carboxamide derivatives (e.g., varying pyridinyl or triazole substituents).
  • HTS assays : Prioritize compounds with IC50 < 1 µM in target-specific screens (e.g., enzyme inhibition or cytotoxicity).
  • Data-driven optimization : Apply machine learning to predict yield-activity relationships, as demonstrated in ICReDD’s feedback loop between computation and experimentation .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), oxidative (3% H2O2), and photolytic conditions.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed carboxamide or oxidized triazole rings) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for in vivo studies .

Methodological Notes

  • Contradictions in yields : Lower yields (e.g., 62% vs. 71%) in analogues may arise from steric hindrance or electron-deficient aryl substituents .
  • Crystallography limitations : While XRD provides precise structural data, it requires high-purity crystals, which may not form for all derivatives .
  • Ethical considerations : Adhere to OECD guidelines for preclinical testing to ensure reproducibility and reduce animal use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.